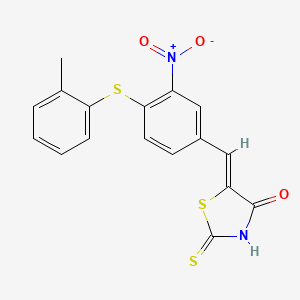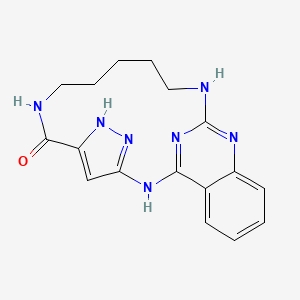
Macrocyclic inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JA310 is a highly selective inhibitor of mammalian STE20-like protein kinase 3 (MST3). It has shown high cellular potency against MST3 with an EC50 value of 106 nM . MST3 is part of the MST family, which plays a crucial role in cell proliferation, migration, and polarity .
Preparation Methods
JA310 is synthesized through a series of chemical reactions involving pyrazole-based macrocycles . The synthetic route typically involves the formation of the macrocyclic structure followed by functionalization to achieve the desired selectivity and potency against MST3 . Industrial production methods for JA310 are not widely documented, but it is likely produced in specialized laboratories under controlled conditions to ensure high purity and efficacy.
Chemical Reactions Analysis
JA310 undergoes various chemical reactions, primarily focusing on its interaction with MST3. The compound is known to inhibit MST3 by binding to its active site, thereby preventing its phosphorylation activity . Common reagents used in the synthesis of JA310 include pyrazole derivatives and other organic compounds that facilitate the formation of the macrocyclic structure . The major product formed from these reactions is the highly selective MST3 inhibitor, JA310 .
Scientific Research Applications
JA310 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a chemical probe to study the activity and function of MST3 . In biology, JA310 helps researchers understand the role of MST3 in cell proliferation, migration, and polarity . In medicine, it has potential therapeutic applications in diseases where MST3 activity is dysregulated . Additionally, JA310 is used in industrial research to develop new inhibitors targeting the MST family of kinases .
Mechanism of Action
JA310 exerts its effects by selectively inhibiting MST3 kinase activity. It binds to the active site of MST3, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the MST3-mediated regulation of cell proliferation, migration, and polarity . The molecular targets of JA310 include MST3 and potentially other members of the MST family .
Comparison with Similar Compounds
JA310 is unique in its high selectivity and potency against MST3 compared to other inhibitors. Similar compounds include JA262, which is a negative control compound structurally related to JA310 but lacks its inhibitory activity . Other inhibitors targeting the MST family include compounds that inhibit MST1, MST2, and MST4, but JA310 stands out due to its specificity for MST3 .
Properties
Molecular Formula |
C17H19N7O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,4,5,8,14,16,23-heptazatetracyclo[13.7.1.13,6.017,22]tetracosa-1(23),3,6(24),15,17,19,21-heptaen-7-one |
InChI |
InChI=1S/C17H19N7O/c25-16-13-10-14(24-23-13)21-15-11-6-2-3-7-12(11)20-17(22-15)19-9-5-1-4-8-18-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,25)(H3,19,20,21,22,23,24) |
InChI Key |
XBWKVZHZUZNMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


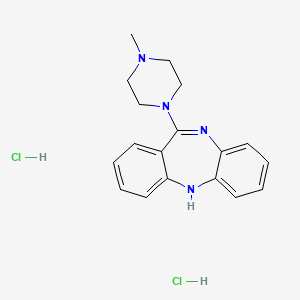
![N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea](/img/structure/B10862097.png)
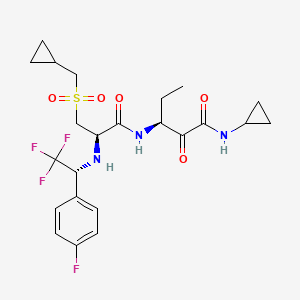
![(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride](/img/structure/B10862107.png)
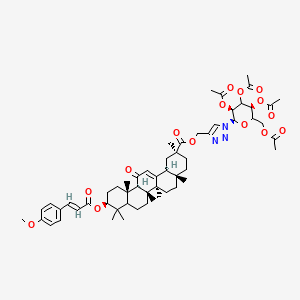
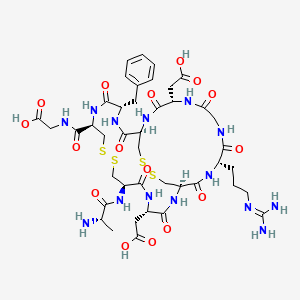
![[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862126.png)
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid](/img/structure/B10862129.png)
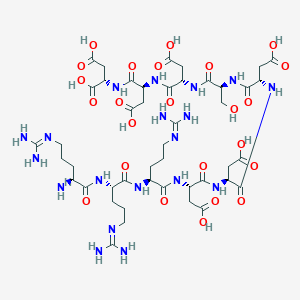
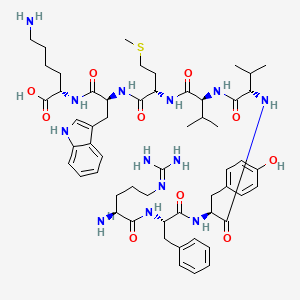
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862150.png)
![tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B10862155.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862156.png)
